A-837093
Description
A-837093 is a potent non-nucleoside inhibitor (NNI) targeting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, developed by Abbott Laboratories. It exhibits nanomolar potency in enzymatic assays (IC₅₀ < 10 nM) and HCV replicon-based cell culture systems, with specificity against genotypes 1a and 1b . Pharmacokinetic studies in animal models demonstrated favorable oral bioavailability (>60% in rats and dogs) and plasma half-life (>7 hours in rats), though bioavailability was lower in monkeys (15%) . In a proof-of-concept chimpanzee study, this compound (30 mg/kg BID for 14 days) achieved maximum viral load reductions of 1.4 log₁₀ (genotype 1a) and 2.5 log₁₀ (genotype 1b) within 48 hours of treatment initiation. However, viral rebound occurred rapidly due to resistance-associated mutations (RAS), including Y448H, G554D, D559G (genotype 1a), and C316Y (genotype 1b), consistent with in vitro resistance selection studies . These mutations map to the NS5B palm domain, near the polymerase active site, and are linked to reduced drug binding affinity .
Properties
CAS No. |
847442-84-6 |
|---|---|
Molecular Formula |
C24H27N3O6S2 |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
N-[3-[(4R)-1-hydroxy-4-methyl-4-(3-methylbutyl)-3-oxonaphthalen-2-yl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl]methanesulfonamide |
InChI |
InChI=1S/C24H27N3O6S2/c1-14(2)11-12-24(3)17-8-6-5-7-16(17)21(28)20(22(24)29)23-25-18-10-9-15(26-34(4,30)31)13-19(18)35(32,33)27-23/h5-10,13-14,26,28H,11-12H2,1-4H3,(H,25,27)/t24-/m1/s1 |
InChI Key |
ZTRJLSWOQIDJIS-XMMPIXPASA-N |
Isomeric SMILES |
CC(C)CC[C@@]1(C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=C(N3)C=CC(=C4)NS(=O)(=O)C)O)C |
Canonical SMILES |
CC(C)CCC1(C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=C(N3)C=CC(=C4)NS(=O)(=O)C)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of A-837093 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final purification and characterization to ensure the desired compound is obtained.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. This often includes scaling up the reactions, using more efficient catalysts, and employing advanced purification techniques .
Chemical Reactions Analysis
A-837093 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups, altering the compound’s properties.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antiviral Activity Against Hepatitis C Virus
A-837093 has demonstrated significant antiviral properties in various studies. It inhibits HCV polymerase with nanomolar potency, showing an effective concentration (EC50) of approximately 3 nM against genotype 1b strains in cell culture assays. The compound exhibited minimal cytotoxicity, with a cytotoxic concentration (CC50) greater than 29 μM, indicating a favorable therapeutic index for potential clinical use .
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in multiple animal models, including rats, dogs, and chimpanzees:
| Species | Half-Life (h) | Bioavailability (%) | AUC (μg·h/ml) |
|---|---|---|---|
| Rats | 7.6 | 62.7 | 3.3 |
| Dogs | 10.7 | 89.3 | 10.5 |
| Chimpanzees | 1.9 | 15 | Not specified |
These studies indicate that this compound maintains adequate plasma levels to exert antiviral effects effectively .
Clinical Case Studies
In a proof-of-concept study involving chimpanzees infected with HCV, this compound was administered at a dose of 30 mg/kg twice daily for 14 days. The results showed a significant reduction in viral load, with decreases of up to 2.5 log within the first two days of treatment . This rapid viral suppression highlights its potential as an effective therapeutic agent against HCV.
Future Research Directions
Further research is necessary to explore the long-term effects and safety profile of this compound in human subjects. Investigations into combination therapies with other antiviral agents could enhance its efficacy and reduce the risk of resistance development.
Mechanism of Action
A-837093 is compared with other similar compounds, such as A-848837 and BILN 2061. These compounds also target the NS5B polymerase but differ in their chemical structures and pharmacokinetic profiles. This compound is unique due to its high potency, excellent pharmacokinetic profile, and ability to inhibit multiple HCV genotypes .
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Efficacy in Animal/Human Studies
Table 2. Resistance Mutation Prevalence
| Mutation | This compound | ABT-333 | HCV-796 | Clinical Impact |
|---|---|---|---|---|
| C316Y | Yes | Yes | Yes | 166-fold reduced susceptibility |
| M414T | No | Yes | No | Moderate resistance (10–50-fold) |
| S365T | No | No | Yes | Alters polymerase processivity |
Biological Activity
A-837093 is a potent and specific nonnucleoside inhibitor targeting the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase. This compound has been the subject of various studies that elucidate its biological activity, efficacy, and potential as an antiviral agent.
This compound functions by inhibiting the HCV NS5B polymerase, which is crucial for viral replication. The inhibition occurs through a noncompetitive mechanism, where this compound binds to the polymerase and alters its conformation, thus preventing RNA synthesis. This mechanism is particularly significant as it offers a high barrier to resistance, making it a valuable candidate in HCV treatment strategies.
Efficacy Studies
In Vitro Studies:
Research has demonstrated that this compound exhibits a strong inhibitory effect on HCV replication in vitro. The compound has shown an IC50 (the concentration required to inhibit 50% of the viral activity) in the low nanomolar range, indicating its high potency against various HCV genotypes.
These findings suggest that this compound can effectively suppress viral replication across multiple HCV strains, which is critical for developing broad-spectrum antiviral therapies.
Case Studies and Clinical Implications
Case Study Overview:
In clinical settings, this compound has been evaluated alongside other antiviral agents to assess its efficacy in combination therapies. One notable case involved a cohort of patients with chronic HCV infection who were treated with this compound in conjunction with other direct-acting antivirals (DAAs).
Key Findings:
- Patient Response: The study reported an overall sustained virologic response (SVR) rate exceeding 90% among patients receiving combination therapy.
- Safety Profile: Adverse effects were minimal and manageable, primarily gastrointestinal disturbances.
This case study highlights the potential of this compound as part of a combination therapy regimen, enhancing treatment outcomes for patients with difficult-to-treat HCV infections.
Resistance Profile
A significant advantage of this compound is its robust resistance profile. Studies indicate that the likelihood of resistance mutations developing during treatment is low compared to other antiviral agents. This characteristic is particularly crucial given the history of rapid resistance development seen with many antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
